3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile
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Overview
Description
3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with methyl, propyl, and oxo groups, as well as four nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, followed by the introduction of nitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
3-Methylcyclohexanone: A cyclohexane derivative with a methyl and oxo group.
4-Propylcyclohexanone: A cyclohexane derivative with a propyl and oxo group.
Uniqueness
3-Methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile is unique due to its combination of multiple functional groups, including nitrile, oxo, methyl, and propyl groups
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-methyl-5-oxo-4-propylcyclohexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-3-4-11-10(2)14(8-17,9-18)13(6-15,7-16)5-12(11)19/h10-11H,3-5H2,1-2H3 |
InChI Key |
UKLAQRSOXHJETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(C(CC1=O)(C#N)C#N)(C#N)C#N)C |
Origin of Product |
United States |
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